An In-depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist and HMGA2 Inhibitor
An In-depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist and HMGA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF546 is a potent and selective non-nucleotide agonist for the G protein-coupled P2Y11 receptor, a key player in purinergic signaling. This complex molecule also exhibits inhibitory activity against the High Mobility Group A2 (HMGA2) protein, a non-histone chromosomal protein implicated in cancer development. This dual activity makes NF546 a valuable pharmacological tool for investigating the physiological roles of the P2Y11 receptor and the pathological functions of HMGA2. This technical guide provides a comprehensive overview of NF546, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to NF546
NF546, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a synthetic, non-nucleotide molecule. Its primary and most characterized function is as a selective agonist of the human P2Y11 receptor. Additionally, it has been identified as an inhibitor of the DNA-binding activity of HMGA2.
Mechanism of Action
P2Y11 Receptor Agonism
The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to two major signaling pathways:
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Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein by the P2Y11 receptor leads to the stimulation of PLC. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
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Gs/Adenylyl Cyclase (AC) Pathway: The P2Y11 receptor also couples to the Gs protein, which activates adenylyl cyclase. This leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA).
NF546, as a P2Y11 agonist, initiates these signaling cascades, leading to a variety of cellular responses, including modulation of immune cell function and vascular tone.
Signaling Pathway of P2Y11 Receptor Activation by NF546
Caption: P2Y11 receptor signaling cascade initiated by NF546.
Inhibition of HMGA2
NF546 has been shown to inhibit the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein. HMGA2 is a nuclear protein that binds to the minor groove of AT-rich DNA sequences through its "AT-hook" motifs. By binding to these AT-hooks, NF546 likely prevents the interaction of HMGA2 with DNA, thereby inhibiting its function in transcriptional regulation.
Quantitative Data
The following tables summarize the known quantitative data for NF546.
Table 1: Potency of NF546 at P2Y Receptors (Calcium Mobilization Assay)
| Receptor | pEC50 |
| P2Y11 | 6.27 |
| P2Y1 | < 5.0 |
| P2Y2 | 4.82 |
| P2Y4 | < 5.0 |
| P2Y6 | 5.37 |
| P2Y12 | 5.54 |
Data sourced from Meis et al. (2010). pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Inhibitory Activity of NF546 against HMGA2
| Parameter | Value |
| IC50 | 5.49 µM |
Data sourced from Tocris Bioscience. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
P2Y11 Receptor Activation Assays
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by NF546.
Materials:
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Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.
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Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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NF546 stock solution.
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96-well black, clear-bottom microplates.
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Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
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Seed P2Y11-expressing 1321N1 cells into 96-well plates and culture overnight.
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Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in HBSS to a final concentration of 2 µM.
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Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
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Incubate the plate at 37°C for 1 hour in the dark.
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Wash the cells twice with HBSS.
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Add 100 µL of HBSS to each well.
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Prepare serial dilutions of NF546 in HBSS.
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
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Inject 50 µL of the NF546 dilutions into the wells and immediately begin recording the fluorescence intensity over time.
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Analyze the data by calculating the peak fluorescence response minus the baseline fluorescence. Plot the response against the logarithm of the NF546 concentration to determine the EC50 and pEC50 values.
Experimental Workflow for Calcium Mobilization Assay
